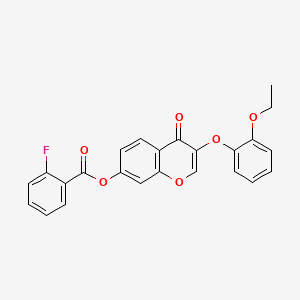

![molecular formula C10H11N3O B2781711 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 84292-17-1](/img/structure/B2781711.png)

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

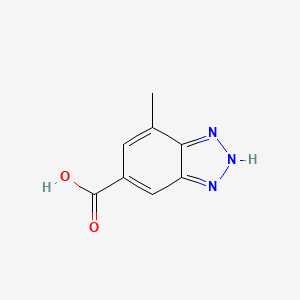

“2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrimidinones . Pyrimidinones are a group of heterocyclic compounds that have been studied for their various biological activities .

Synthesis Analysis

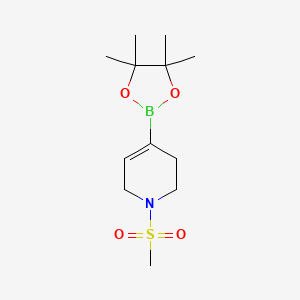

The synthesis of pyrimidinones often involves the condensation of certain precursors. For instance, they can be synthesized from 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes by condensation with lactams or O-alkyl esters of lactams . Another method involves a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction .Chemical Reactions Analysis

Pyrimidinones can undergo various chemical reactions. For example, formamidines of a certain type can react with ethyl cyanoacetate, malononitrile, and benzoyl acetonitrile to give derivatives . Additionally, they can react with aromatic aldehydes and furfural in the presence of NaOH .科学的研究の応用

Reactivity and Derivative Formation

- The compound demonstrates specific reactivity patterns, particularly in forming derivatives of the novel heterocyclic system 12H-pyrido[1′,2′:1,2]pyrimido[4,5-b]quinoline (Roma et al., 1987).

- It also reacts to form 1-alkyl or phenyl-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-2,5(1H)−diones, significant in synthetic chemistry (Braccio et al., 1992).

Structural Analysis

- The crystal structure of related compounds like 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one has been studied, providing insights into molecular conformations and interactions (Anthal et al., 2014).

Synthesis Applications

- This chemical has been used in the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which have potential applications in medicinal chemistry (Selič et al., 1997).

Chemical Reactions

- Studies have explored its behavior in Vilsmeier-Haack formylation reactions, contributing to the knowledge of chemical reaction mechanisms (Horváth et al., 1983).

Formation of Complexes

- Research has been conducted on the formation of complexes between metal ions and similar compounds, which is crucial in understanding molecular interactions and potential applications in materials science (Dixon & Wells, 1986).

Photophysical Properties

- The synthesis and study of pyrimidine-phthalimide derivatives, which involve 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one, contribute to the development of new materials with potential applications in sensing technologies (Yan et al., 2017).

Safety and Hazards

将来の方向性

The future directions for the study of “2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one” could include further exploration of its synthesis methods, chemical reactions, and potential biological activities. The development of more efficient and sustainable processes for the synthesis of pyrimidinones is also an important area of research .

作用機序

Target of Action

They are essential components of nucleic acids and have demonstrated various biological activities .

Mode of Action

Pyrimidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other types of molecular interactions .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological processes, including nucleic acid synthesis and various signaling pathways .

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic effects .

特性

IUPAC Name |

2-(dimethylamino)pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-12(2)9-7-10(14)13-6-4-3-5-8(13)11-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEWNFMUUYKRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)N2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine](/img/structure/B2781628.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide](/img/structure/B2781629.png)

![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781631.png)

![N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B2781637.png)

![2-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2781638.png)

![ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2781644.png)

![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)

![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)